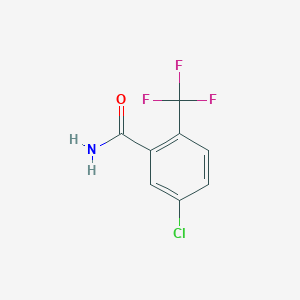

5-Chloro-2-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXSHBPNICIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378754 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-94-4 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 5-Chloro-2-(trifluoromethyl)benzamide, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide that has garnered significant interest in the pharmaceutical industry. The presence of both a chloro and a trifluoromethyl group on the benzamide scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic activities.[1]

Structural and General Information

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 654-94-4 | [2][3] |

| Molecular Formula | C₈H₅ClF₃NO | [2][3] |

| Molecular Weight | 223.58 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | [4] |

| InChI Key | GHXSHBPNICIQJS-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 137 °C | [5] |

| Boiling Point | 241.9 ± 40.0 °C (Predicted) | [5] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.87 ± 0.50 (Predicted) | [5] |

| Solubility | Information not readily available in searched sources. Generally, such compounds exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Experimental verification is recommended. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the functionalization of a pre-existing substituted benzene ring. The choice of starting material and reaction conditions is critical to achieving a high yield and purity of the final product.

Conceptual Synthetic Pathways

Two plausible and commonly employed synthetic strategies for the preparation of this compound are outlined below. These pathways are based on established organic chemistry principles and syntheses of analogous compounds.

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol: Synthesis via Hydrolysis of Nitrile (Pathway B)

This protocol is adapted from general procedures for the hydrolysis of benzonitriles to benzamides, a common and effective transformation in organic synthesis.[6]

Step 1: Reaction Setup

-

To a stirred solution of 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a base (e.g., potassium carbonate or sodium hydroxide, 1.1-1.5 eq).

-

Cool the mixture in an ice bath.

Step 2: Reagent Addition

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10 °C. The exothermicity of this reaction necessitates careful, dropwise addition.

Step 3: Reaction and Work-up

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring it into cold water.

-

The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

Step 4: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Spectral Characterization

A thorough spectral analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.

-

Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 7.5-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) are anticipated, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their relative positions (ortho, meta).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing groups (Cl and CF₃) will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I band) |

| ~1600 | N-H bending (amide II band) |

| 1400-1000 | C-F stretching (strong) |

| 800-600 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.00117 for the monoisotopic mass).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) and cleavage of the C-C bond between the aromatic ring and the carbonyl group.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[7][8] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent can modulate the electronic properties and provide a site for further functionalization.[1]

Role as a Pharmaceutical Intermediate

This compound is a valuable building block for creating more complex molecules targeting various disease pathways. Its utility is highlighted in the synthesis of:

-

Enzyme Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.

-

Receptor Ligands: The substituted aromatic ring can be tailored for specific interactions with receptors, such as G-protein coupled receptors (GPCRs).[9]

-

Antimicrobial Agents: Benzamide derivatives have been explored for their potential antimicrobial activities.[10][11]

Logical Workflow for Utilizing this compound in a Drug Discovery Program

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this valuable compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have emerged as indispensable tools for the design of novel therapeutics. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorinated building blocks, 5-Chloro-2-(trifluoromethyl)benzamide stands out as a key intermediate with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, safety considerations, and its burgeoning role in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzamide core substituted with a chlorine atom and a trifluoromethyl group.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 654-94-4 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 223.58 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137 °C | [1] |

| Boiling Point | 241.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in most organic solvents | General knowledge |

| InChIKey | GHXSHBPNICIQJS-UHFFFAOYSA-N | General knowledge |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding acid chloride, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, with ammonia. This method is favored for its high yield and relatively straightforward procedure.

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of benzamides from benzoyl chlorides.[4]

Materials:

-

5-Chloro-2-(trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (10 mL per gram of acid chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and add deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The two amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon of the amide group. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is commonly performed using reverse-phase HPLC with UV detection.[5] A typical method would involve a C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The retention time and peak purity can be used to assess the sample's purity.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chloro and benzamide functionalities provide handles for further chemical modifications.

Privileged Scaffolds in Medicinal Chemistry

Benzamide derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[6] The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

Applications in the Synthesis of Bioactive Molecules

While a specific marketed drug directly using this compound as a starting material is not readily identifiable in the public domain, numerous patents and research articles describe the synthesis of novel compounds with potential therapeutic applications derived from this intermediate. These include:

-

Anticancer Agents: Benzamide derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer progression.[7]

-

Antiparasitic Agents: The benzimidazole scaffold, which can be synthesized from benzamide precursors, is a core component of many antiparasitic drugs.[8]

-

Antimicrobial Agents: Novel sulfonamides and other derivatives containing the 5-chloro-benzamide moiety have shown promising antimicrobial activity.[6]

The trifluoromethyl group, in particular, is often incorporated to improve the pharmacokinetic profile of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

Hazard Identification

Based on available Material Safety Data Sheets (MSDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The precursor, 5-Chloro-2-(trifluoromethyl)benzoyl chloride, is corrosive and reacts with water.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery. Its unique combination of a benzamide core, a chlorine atom, and a trifluoromethyl group provides a versatile platform for the synthesis of novel bioactive compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and scientists aiming to leverage this valuable building block in the development of the next generation of pharmaceuticals.

References

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 5. cipac.org [cipac.org]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmse000668 Benzamide at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

Physical and chemical characteristics of 5-Chloro-2-(trifluoromethyl)benzamide

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 654-94-4), a key chemical intermediate in the pharmaceutical and agrochemical industries. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and applications, particularly within the context of drug discovery and development. The inclusion of the chloro and trifluoromethyl moieties imparts unique electronic and lipophilic characteristics, making this compound a valuable building block for synthesizing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated data to support laboratory and research endeavors.

Introduction: A Strategic Building Block in Modern Chemistry

This compound belongs to the benzamide class of organic compounds.[1] Its structure is characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and an amide (-CONH2) functional group. The strategic placement of these groups creates a molecule with significant potential in medicinal chemistry and materials science.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic profile and is a common feature in many FDA-approved drugs.[4] As a result, this compound serves not as an end-product itself, but as a crucial starting material or intermediate for the synthesis of more elaborate chemical entities.[5][6]

This guide synthesizes available data to provide a detailed portrait of the compound, ensuring a foundation of scientific integrity for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The data presented below has been consolidated from various chemical suppliers and databases.

Identifiers and Molecular Structure

These identifiers are critical for accurate documentation, procurement, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 654-94-4 | [5][7] |

| Molecular Formula | C₈H₅ClF₃NO | [5][8][7] |

| Molecular Weight | 223.58 g/mol | [8][7][9] |

| IUPAC Name | This compound | [10] |

| Synonyms | 2-Carbamoyl-4-chlorobenzotrifluoride, 5-Chloro-alpha,alpha,alpha-trifluoro-o-toluamide | [9] |

| InChI Key | GHXSHBPNICIQJS-UHFFFAOYSA-N | [10] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="NH₂"]; C_tfm [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Cl [label="Cl"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_amide [len=1.5]; C2 -- C_tfm [len=1.5]; C5 -- Cl [len=1.5];

// Amide group C_amide -- O_amide [style=double, len=1.2]; C_amide -- N_amide [len=1.2];

// Trifluoromethyl group C_tfm -- F1 [len=1.2]; C_tfm -- F2 [len=1.2]; C_tfm -- F3 [len=1.2];

// Position labels for clarity lbl1 [label="1", pos="0.5,1.8!", fontsize=10]; lbl2 [label="2", pos="-1.2,1.2!", fontsize=10]; lbl3 [label="3", pos="-1.2,-0.5!", fontsize=10]; lbl4 [label="4", pos="0.5,-1.8!", fontsize=10]; lbl5 [label="5", pos="2.2,-0.5!", fontsize=10]; lbl6 [label="6", pos="2.2,1.2!", fontsize=10]; }

Caption: 2D structure of this compound.

Physical and Computed Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices for solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid, Crystalline Powder | [11] |

| Appearance | White to off-white | [11] |

| Melting Point | 137 °C | [9] |

| Boiling Point | 241.9 ± 40.0 °C (Predicted) | [8][9] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 14.87 ± 0.50 (Predicted) | [9] |

| XlogP | 1.3 (Predicted) | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectral data is lot-specific, the following sections describe the expected spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and potentially to the fluorine atoms of the -CF₃ group. The amide protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon. The carbon attached to the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The observation of through-space H-F couplings can be a powerful tool for conformational analysis of trifluoromethyl-containing compounds.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:

-

N-H Stretching: Around 3100-3500 cm⁻¹, characteristic of the amide group.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹, corresponding to the amide carbonyl group.

-

C-F Stretching: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-Cl Stretching: Typically found in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: The exact mass is 223.00117 Da.[10] High-resolution mass spectrometry (HRMS) should show a molecular ion [M]⁺ at m/z ≈ 223, accompanied by an [M+2]⁺ peak approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.

-

Predicted Adducts: Predicted m/z values for common adducts include [M+H]⁺ at 224.00845 and [M+Na]⁺ at 245.99039.[10]

Chemical Characteristics and Applications

Caption: Role as a building block in synthetic pathways.

Reactivity and Synthetic Utility

This compound is primarily valued for its role as a synthetic intermediate. The amide group can undergo various chemical transformations, while the chloro-substituted aromatic ring is amenable to nucleophilic substitution or cross-coupling reactions, allowing for the introduction of further chemical diversity. Its stability under standard conditions makes it a reliable reactant in multi-step syntheses.[6]

Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The incorporation of a trifluoromethyl group is a well-established strategy to improve a drug candidate's profile.[2] This compound, therefore, serves as a valuable starting point for creating novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is critical for efficacy and safety.[4][13]

Storage and Stability

For maintaining chemical integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[8] It is chemically stable under standard ambient conditions.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. All handling should be performed in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Identification

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[8][9][11]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][11]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[11]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[11]

-

Recommended Handling Protocol

The following is a generalized protocol for handling this chemical in a research setting.

Caption: Standard workflow for safe handling of solid chemicals.

-

Preparation: Before handling, read the entire Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Conduct all manipulations within a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store the compound in its original, tightly closed container in a dry and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-characterized compound whose value lies in its strategic combination of functional groups. Its physical stability, predictable spectroscopic signature, and versatile reactivity make it an important tool for chemists. For professionals in drug discovery and development, this molecule represents a gateway to novel chemical entities, offering a reliable scaffold upon which to build the next generation of therapeutic agents. Adherence to proper handling protocols is paramount to harnessing its potential safely and effectively.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 9. This compound | 654-94-4 [chemicalbook.com]

- 10. PubChemLite - this compound (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.iucr.org [journals.iucr.org]

An Investigational Guide to the Mechanism of Action of 5-Chloro-2-(trifluoromethyl)benzamide

Abstract

5-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound featuring two moieties of significant interest in medicinal chemistry: a halogenated benzamide scaffold and a trifluoromethyl (CF3) group. While this specific molecule is not extensively characterized in public literature, its structural components are prevalent in a wide array of biologically active agents. The introduction of a trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the biological activity and molecular mechanism of action of this compound or similarly uncharacterized compounds. We present a logical, multi-stage investigational workflow, from initial in silico hypothesis generation and phenotypic screening to rigorous target validation and downstream cellular pathway analysis.

Introduction: The Chemical Rationale

The structure of this compound presents a compelling case for biological investigation. The benzamide core is a privileged scaffold found in numerous approved drugs, while the strategic placement of chloro- and trifluoromethyl- groups can profoundly influence its physicochemical and pharmacological properties. The trifluoromethyl group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can dramatically alter a molecule's interaction with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[2]

Derivatives of trifluoromethyl benzamide have been explored for a multitude of therapeutic applications, including:

-

Anticancer Agents: By targeting key signaling pathways in tumor cells.[2][4]

-

Antimicrobial and Antifungal Agents: Exhibiting inhibitory effects on microbial growth.[5][6][7]

-

Ion Channel Modulators: Specifically as blockers of voltage-gated sodium channels like Na(v)1.7, which are implicated in pain pathways.[]

-

Kinase Inhibitors: Acting on enzymes such as FLT3 and CHK1, which are critical in cell cycle regulation and oncogenesis.[4]

Given this precedent, this compound serves as a valuable probe for discovering novel biological activities. This guide outlines the experimental cascade required to move from an uncharacterized compound to a well-defined mechanism of action, providing the causality behind each experimental choice and ensuring a self-validating system of inquiry.

Part 1: Hypothesis Generation & Preliminary Screening

The initial phase of investigation focuses on casting a wide net to generate testable hypotheses about the compound's biological function. This is achieved by combining computational predictions with broad-based cellular screening.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools can provide valuable, data-driven predictions of potential biological targets based on the principle of chemical similarity.

Experimental Protocol: Ligand-Based Target Prediction

-

Obtain Compound Structure: Secure the 2D structure (SMILES format) of this compound.

-

Utilize Prediction Servers: Input the SMILES string into multiple free-access web servers that compare the structure against databases of known bioactive ligands. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.

-

PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a large database of receptor models.

-

-

Analyze and Consolidate Results: Compile the lists of predicted targets from each server. Prioritize targets that appear across multiple platforms or belong to protein families consistent with the activities of related benzamides (e.g., kinases, G-protein coupled receptors, ion channels).

-

Rationale: This in silico step is a cost-effective method to narrow the vast landscape of potential protein targets to a manageable list for experimental validation. It allows for the formulation of initial, specific hypotheses (e.g., "Compound X inhibits protein kinase Y").

Broad-Spectrum Phenotypic Screening

The next step is to observe the compound's effect on whole cells to identify a general biological activity. A dual-screening approach against a panel of human cancer cell lines and a set of representative microbial species is recommended.

Experimental Protocol: Cell Viability and Antimicrobial Screening

-

Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tissues of origin (e.g., NCI-60 panel).

-

Cell Culture: Culture cells in their recommended media and conditions. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Viability Assay: After incubation, measure cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Antimicrobial Screen: Concurrently, perform a standard broth microdilution assay against representative strains of bacteria (E. coli, S. aureus) and fungi (C. albicans, A. fumigatus) to determine the Minimum Inhibitory Concentration (MIC).

-

Data Analysis: For the cell line screen, calculate the concentration that inhibits 50% of cell growth (IC50) for each cell line. For the microbial screen, determine the MIC.

Data Presentation: Hypothetical Screening Results

| Cell Line / Microbe | Type | IC50 / MIC (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 2.5 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | > 50 |

| MCF7 | Breast Carcinoma | > 50 |

| S. aureus | Gram-positive Bacteria | > 100 |

| E. coli | Gram-negative Bacteria | > 100 |

| C. albicans | Fungus | 8.9 |

Trustworthiness: The use of a diverse panel helps identify selective activity. If the compound is potent against only a subset of cell lines (like MV-4-11 in the table above), it suggests a specific mechanism of action rather than general toxicity.

Part 2: Target Validation & Mechanistic Confirmation

Results from Part 1 (e.g., selective anticancer and antifungal activity) guide this next phase, which aims to identify the direct molecular target of the compound.

Target Identification Workflow

Based on the hypothetical result of potent activity against the MV-4-11 leukemia cell line, a known FLT3-mutant line, and the in silico prediction of kinase activity, a logical next step is to screen the compound against a panel of protein kinases.

Caption: Workflow for target identification and validation.

Biochemical Assay: Kinase Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Select Kinase Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases at a fixed concentration (e.g., 10 µM).

-

Analyze Primary Screen: Identify kinases where activity is inhibited by >90%. Based on our hypothetical phenotypic data, FMS-like tyrosine kinase 3 (FLT3) would be a predicted hit.

-

Dose-Response Assay: Perform a follow-up dose-response assay for the primary hits. Incubate the purified kinase (e.g., recombinant human FLT3) with its specific substrate (e.g., a peptide) and ATP in the presence of serial dilutions of the compound.

-

Measure Activity: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

-

Calculate IC50: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Rationale & Trustworthiness: This tiered approach (broad panel followed by specific dose-response) is efficient and confirms the potency and selectivity of the compound against a specific enzyme in a purified, cell-free system.

Direct Target Engagement in Cells

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an effective method for this.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., MV-4-11) with the compound at a high concentration (e.g., 10x IC50) and a vehicle control.

-

Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

-

Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

-

Quantification: Analyze the amount of the target protein (e.g., FLT3) remaining in the supernatant at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble protein against temperature. A successful ligand-protein interaction will stabilize the protein, resulting in a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

-

Rationale: CETSA provides direct evidence of target engagement in a physiological context, confirming that the compound reaches and binds its target inside the cell.

Part 3: Elucidation of Cellular Mechanism of Action

With a validated target (FLT3), the final stage is to map the downstream cellular consequences of this interaction, thereby connecting the molecular event to the observed phenotype (cell death).

Downstream Signaling Analysis

FLT3 is a receptor tyrosine kinase that, when activated, phosphorylates itself and downstream signaling proteins like STAT5. An inhibitor should block this process.

Caption: Hypothesized signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat MV-4-11 cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the levels of p-FLT3 and p-STAT5, with no change in total protein levels, would confirm that the compound inhibits the target's signaling pathway.

Cellular Phenotype Analysis

The final step is to confirm that the observed inhibition of cell viability is due to a specific cellular process, such as apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: Treat cells with the compound at 1x and 5x IC50 for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Conclusion and Future Directions

This guide details a systematic, multi-layered approach to defining the mechanism of action for this compound. By integrating in silico prediction, phenotypic screening, biochemical validation, and cellular pathway analysis, a researcher can build a robust, evidence-based model of a compound's function. The data generated through this workflow—from a selective cellular phenotype to a validated molecular target and a defined downstream pathway—provides the critical foundation needed for further preclinical development, including lead optimization and subsequent in vivo efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Potential research areas for 5-Chloro-2-(trifluoromethyl)benzamide

An In-Depth Technical Guide to Potential Research Areas for 5-Chloro-2-(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Versatile Scaffold

In the landscape of chemical research, the identification of novel molecular scaffolds with the potential for broad applicability is a cornerstone of innovation. This compound, a halogenated aromatic compound, represents one such scaffold. While specific research on this particular molecule is not extensively documented, its constituent functional groups—a trifluoromethyl moiety, a chloro substituent, and a benzamide core—are hallmarks of molecules with significant bioactivity. This guide aims to provide a comprehensive exploration of potential research avenues for this compound, offering a scientifically grounded framework for researchers in drug discovery, agrochemical development, and materials science.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The benzamide functional group is a common feature in a multitude of approved drugs and biologically active compounds, known for its ability to form key hydrogen bonding interactions with protein targets[3]. The chloro-substituent further modulates the electronic and lipophilic properties of the aromatic ring. This unique combination of functionalities within this compound makes it a compelling starting point for a variety of research endeavors.

This document will delve into three primary areas of potential research: medicinal chemistry and drug discovery, agrochemical applications, and materials science. For each area, we will propose specific research directions, outline detailed experimental workflows, and provide the scientific rationale behind these suggestions.

I. Foundational Profile of this compound

Before exploring its potential applications, it is crucial to understand the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 654-94-4 | [4][5][6] |

| Molecular Formula | C8H5ClF3NO | [4][5][6] |

| Molecular Weight | 223.58 g/mol | [4][5] |

| Physical Form | Solid | |

| Melting Point | 137 °C | [7] |

| Boiling Point | 241.9±40.0 °C (Predicted) | [7] |

| Density | 1.455±0.06 g/cm3 (Predicted) | [7] |

Synthesis: The synthesis of this compound can be achieved through several potential routes. A common method involves the hydrolysis of the corresponding benzonitrile.[8] Alternatively, the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia would yield the desired product. A general synthetic scheme starting from 2,3-dichlorobenzotrifluoride has also been described, involving fluorination, cyanation, hydrogenation, and hydrolysis steps.[9]

II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are prevalent in a wide array of pharmacologically active agents. This strongly suggests its potential as a scaffold for the development of novel therapeutics.

A. Anticancer Drug Development

Rationale: The trifluoromethyl group is a common feature in many FDA-approved anticancer drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties.[8] Furthermore, the benzamide core is a key component of several classes of anticancer agents, including PARP inhibitors.

Proposed Research Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. CAS 654-94-4 | this compound - Synblock [synblock.com]

- 6. This compound | 654-94-4 | INDOFINE Chemical Company [indofinechemical.com]

- 7. This compound | 654-94-4 [chemicalbook.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 9. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)benzamide

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the synergy between theoretical principles and practical data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound (C₈H₅ClF₃NO, Molar Mass: 223.58 g/mol ) is a substituted aromatic amide. The presence of a trifluoromethyl group, a chlorine atom, and an amide functionality on the benzene ring gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk you through the expected spectroscopic characteristics of this compound, underpinned by established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is essential for data reproducibility and accuracy.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-8.0 | Broad Singlet | 1H | Amide Proton (-NH) |

| ~ 7.6-7.8 | Multiplet | 3H | Aromatic Protons (H-3, H-4, H-6) |

| ~ 7.4-7.6 | Broad Singlet | 1H | Amide Proton (-NH) |

Interpretation:

-

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond. This can lead to two separate broad signals, or a single broad signal, typically in the downfield region (δ 7.4-8.0 ppm). Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing effects of the chloro and trifluoromethyl groups will shift these protons downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165-170 | Carbonyl Carbon (C=O) |

| ~ 135-140 | Aromatic Carbon (C-Cl) |

| ~ 130-135 | Aromatic Carbon (C-CF₃) |

| ~ 125-130 | Aromatic Carbons (CH) |

| ~ 120-125 (quartet) | Trifluoromethyl Carbon (-CF₃) |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear significantly downfield due to the deshielding effect of the oxygen atom.

-

Aromatic Carbons: The carbons attached to the electron-withdrawing chlorine and trifluoromethyl groups will be deshielded and appear at lower field strengths compared to the other aromatic carbons.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the amide and substituted benzene functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amide (-CONH₂) |

| ~ 1680-1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~ 1620-1590 | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~ 800-600 | C-Cl Stretch | Aryl Halide |

Interpretation:

-

N-H Stretching: The presence of two bands in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹ is a definitive indicator of the carbonyl group in the amide.

-

N-H Bending (Amide II): This band arises from the bending vibration of the N-H bonds.

-

C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1100 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Technique (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 223/225 | [M]⁺ (Molecular Ion) |

| 207/209 | [M - NH₂]⁺ |

| 179/181 | [M - NH₂ - CO]⁺ |

| 144 | [C₇H₃F₃]⁺ |

| 75 | [C₆H₃]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 223 and 225 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Amine Radical ([M - NH₂]⁺): A common fragmentation pathway for primary amides is the loss of an amino radical (•NH₂) to form a stable acylium ion at m/z 207/209.

-

Loss of Carbon Monoxide ([M - NH₂ - CO]⁺): The acylium ion can further lose a molecule of carbon monoxide to give a substituted phenyl cation at m/z 179/181.

Visualization of Key Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide serves as a robust reference for researchers working with this compound. By understanding the principles behind the spectroscopic techniques and the expected data for this specific molecule, scientists can confidently verify its identity and purity in their research and development endeavors.

An In-depth Technical Guide to the Thermochemical Properties of 5-Chloro-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 5-Chloro-2-(trifluoromethyl)benzamide

This compound is a halogenated and trifluoromethylated aromatic amide. The presence of a trifluoromethyl group (-CF3) and a chlorine atom on the benzamide scaffold suggests its potential utility as a building block in the synthesis of pharmacologically active molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the chloro substituent can modulate the electronic properties and metabolic pathways of the parent molecule. A thorough understanding of the thermochemical properties of this compound is therefore a prerequisite for its effective utilization in drug discovery pipelines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 654-94-4 | [1][2] |

| Molecular Formula | C8H5ClF3NO | [1][2] |

| Molecular Weight | 223.58 g/mol | [1][2] |

| Boiling Point | 241.9°C at 760 mmHg | [3] |

| Density | 1.455 g/cm³ | [3] |

| Physical Form | Solid |

Note: The melting point for this compound is not definitively reported in the reviewed literature. However, the isomeric compound 2-Chloro-5-(trifluoromethyl)benzamide has a reported melting point of 142-144°C, suggesting a similar range for the title compound.

Experimental Determination of Thermochemical Properties

The following section details the established experimental protocols for determining key thermochemical properties. These methodologies are applicable to this compound and provide a framework for its empirical characterization.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental thermal analysis techniques to assess the thermal stability and phase behavior of a compound.

-

DSC Protocol:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The resulting thermogram will reveal melting point (as an endothermic peak) and any other phase transitions.

-

-

TGA Protocol:

-

Place 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Continuously monitor the sample's weight as a function of temperature. The TGA curve provides information on decomposition temperatures and the presence of volatile components.

-

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a critical thermochemical parameter that can be determined using a bomb calorimeter.

-

Protocol:

-

A pellet of a known mass (approximately 1 g) of this compound is placed in the sample holder of a bomb calorimeter.

-

A fuse wire is connected to the electrodes, with the wire in contact with the sample.

-

The bomb is sealed and pressurized with excess pure oxygen (typically 30 atm).

-

The bomb is submerged in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

-

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Calculation of Enthalpy of Formation

The gas-phase enthalpy of formation (ΔH°f) can be calculated using quantum mechanical methods.

-

Methodology:

-

The 3D structure of this compound is built and optimized using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

The total electronic energy is calculated at a higher level of theory (e.g., G4 or CBS-QB3) for greater accuracy.

-

The enthalpy of formation is then calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms.

-

Significance in Drug Development

The thermochemical properties of this compound are of significant interest to drug development professionals for several reasons:

-

Polymorphism: DSC can identify different crystalline forms (polymorphs) of the compound. Polymorphs can have different solubilities, stabilities, and bioavailabilities, making their characterization essential.

-

Stability: TGA provides information on the thermal stability of the compound, which is critical for determining appropriate storage conditions and assessing its shelf-life.

-

Process Safety: Knowledge of the enthalpy of combustion is important for assessing the potential hazards associated with the handling and processing of the compound on a large scale.

-

Solubility and Dissolution: The melting point and enthalpy of fusion are related to the solubility of a compound, a key parameter influencing its absorption and bioavailability.

Conclusion

While specific experimental thermochemical data for this compound is currently limited in the public domain, this guide provides a comprehensive framework for its characterization. The outlined experimental and computational methodologies offer robust approaches to determine its melting point, thermal stability, enthalpy of combustion, and enthalpy of formation. A thorough understanding of these properties is indispensable for researchers and scientists working with this compound, enabling its rational application in the design and development of new therapeutic agents. The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry, and a detailed thermochemical profile will undoubtedly facilitate its journey from a chemical entity to a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-(trifluoromethyl)benzamide in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Fluorinated Benzamide

5-Chloro-2-(trifluoromethyl)benzamide is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its structure, characterized by an electron-withdrawing trifluoromethyl group ortho to the amide and a chloro substituent para to the amide, presents a unique electronic and steric environment. This substitution pattern activates the molecule for a range of chemical transformations and imparts desirable properties, such as metabolic stability and enhanced binding affinity, to its derivatives.[1][2]

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its key chemical transformations, supported by mechanistic insights and detailed, field-proven protocols for its application in the synthesis of high-value compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 654-94-4 |

| Molecular Formula | C₈H₅ClF₃NO |

| Molecular Weight | 223.58 g/mol [3] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 137 °C |

Core Application I: Access to 4-Chloro-2-(trifluoromethyl)aniline via Hofmann Rearrangement

One of the most powerful applications of this compound is its conversion to 4-chloro-2-(trifluoromethyl)aniline. This transformation is achieved through the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][4] The resulting aniline is a highly valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5]

Mechanistic Insight

The Hofmann rearrangement proceeds through a multi-step mechanism initiated by the deprotonation of the amide, followed by halogenation to form an N-haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.[1][4]

Caption: Key stages of the Hofmann rearrangement of this compound.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

This protocol describes a general procedure for the Hofmann rearrangement of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dioxane

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (4.0 eq) in deionized water. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add bromine (1.1 eq) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution in situ. Maintain the temperature at 0 °C.

-

Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in dioxane.

-

Reaction: Slowly add the dissolved benzamide to the sodium hypobromite solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any excess bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-chloro-2-(trifluoromethyl)aniline by column chromatography on silica gel.

Table 2: Expected Reaction Parameters for Hofmann Rearrangement

| Parameter | Value |

| Reactant Ratio | Benzamide:Br₂:NaOH (1:1.1:4) |

| Solvent | Dioxane/Water |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 2-6 hours |

| Expected Yield | 70-85% |

Core Application II: Synthesis of N-Substituted Derivatives

The amide nitrogen of this compound can be functionalized through N-alkylation or N-acylation to generate a library of derivatives with potential biological activity.[6][7] These modifications are crucial in drug discovery for tuning the physicochemical properties and pharmacological profiles of lead compounds.[7]

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.5 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C and add the base portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the N-alkylation of this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. The protocols detailed herein for the Hofmann rearrangement and N-alkylation provide a solid foundation for researchers to access a wide array of functionalized molecules. The unique electronic properties conferred by the trifluoromethyl and chloro substituents will continue to make this and related benzamides attractive starting materials for the development of novel pharmaceuticals and agrochemicals. Further exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems holds significant promise for future applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP0243959B1 - Substituted benzamide derivatives, processes for the preparation thereof, and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | FC64327 [biosynth.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 5-Chloro-2-(trifluoromethyl)benzamide in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 5-Chloro-2-(trifluoromethyl)benzamide has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent on the benzamide core, imparts distinct physicochemical properties that are frequently exploited in the design of bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a precursor for a diverse range of derivatives, supported by detailed experimental protocols and an analysis of the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the potential of this important chemical entity.

The Chemical Rationale: Why this compound is a Privileged Scaffold

The utility of this compound as a synthetic starting material can be attributed to several key features of its molecular architecture:

-

The Benzamide Core: The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. It can participate in crucial hydrogen bonding interactions with biological targets.

-

The Trifluoromethyl Group: The -CF3 group is a powerful modulator of a molecule's properties. It enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve cell membrane permeability, and can influence binding affinity through electrostatic interactions.

-